
Pasiniazid
Übersicht
Beschreibung
Pasiniazid is a pharmaceutical compound composed of isoniazid and 4-aminosalicylic acid. It is primarily used in the treatment of tuberculosis. Isoniazid is a bactericidal agent effective against organisms of the genus Mycobacterium, specifically Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium kansasii. 4-Aminosalicylic acid is an anti-tuberculosis drug that works by inhibiting folic acid synthesis and the synthesis of the cell wall component mycobactin, thus reducing iron uptake by Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Pasiniazid has several key applications in scientific research:
Drug Resistance Studies
Research has focused on the efficacy of this compound against isoniazid-resistant strains of Mycobacterium tuberculosis. A study involving 109 INH-resistant isolates found that this compound maintained effectiveness against many strains that were resistant to both isoniazid and para-aminosalicylic acid .
Table 1: Resistance Patterns Against this compound
Resistance Type | Number of Isolates | Susceptibility to this compound |
---|---|---|
INH-resistant | 109 | 52 (47.7%) susceptible |
PAS-resistant | 13 | 11 (84.6%) susceptible |
Dual resistant | 21 | Resistant |
This data indicates that this compound could serve as a viable alternative in cases where traditional therapies fail due to resistance.
Combination Therapies
This compound is often studied in combination with other antitubercular agents to enhance treatment efficacy against MDR-TB. A multicenter prospective study in China evaluated a regimen including this compound along with amikacin, fluoroquinolones, and cycloserine. The overall favorable treatment rate was reported at 79.8%, demonstrating the compound's role in improving treatment outcomes .
Table 2: Treatment Regimen Outcomes
Treatment Regimen | Total Patients | Favorable Outcomes (%) |
---|---|---|
Amikacin + Fluoroquinolones + Cycloserine + this compound + Pyrazinamide | 114 | 79.8 |
Pharmacokinetic Studies
This compound's pharmacokinetics have been explored to understand its absorption and metabolism better. Studies suggest that this compound is well absorbed and has a favorable safety profile, making it suitable for use in various patient populations, including those with complicated drug resistance .
Case Studies
- Cross-Resistance Analysis : A study conducted on INH-resistant Mycobacterium tuberculosis isolates demonstrated that mutations associated with resistance did not significantly affect susceptibility to this compound, suggesting its potential as an effective treatment option even in resistant cases .
- Multidrug-Resistant Tuberculosis Treatment : In a clinical trial involving patients with MDR-TB, this compound was included in a comprehensive regimen that resulted in high treatment success rates, underscoring its importance in managing complex cases of tuberculosis .
Wirkmechanismus
Target of Action
Pasiniazid primarily targets the bacterial enzyme InhA . InhA plays a crucial role in the synthesis of mycolic acid in the bacterial cell wall . Mycolic acids are essential components of the mycobacterial cell wall, and their integrity is vital for the bacteria’s survival, virulence, and resistance to environmental stresses and antibiotics .
Mode of Action
This compound operates on a biochemical level by inhibiting its target, InhA . This inhibition effectively halts the synthesis of mycolic acids, thereby compromising the cell wall structure and leading to bacterial cell death . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of mycolic acids . By inhibiting the enzyme InhA, this compound disrupts this pathway, leading to a deficiency in mycolic acids . This deficiency compromises the integrity of the mycobacterial cell wall, which is crucial for the bacteria’s survival .
Pharmacokinetics
This compound is typically administered orally in the form of tablets . The specific dosage and duration of treatment depend on several factors, including the patient’s weight, the severity of the disease, and whether this compound is being used as part of combination therapy . Patients are advised to take this compound at the same time each day to maintain consistent levels of the drug in their system .
Result of Action
The result of this compound’s action is the death of the Mycobacterium tuberculosis bacteria . By inhibiting the synthesis of mycolic acids, this compound compromises the integrity of the bacterial cell wall, leading to bacterial cell death .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can enhance its efficacy, as this compound works best as part of a combination therapy . This synergy can help prevent the development of drug-resistant tuberculosis strains . Additionally, the patient’s adherence to the prescribed dosage regimen is crucial to maintain consistent levels of the drug in their system and ensure the complete eradication of the bacteria .
Biochemische Analyse
Biochemical Properties
Pasiniazid operates on a biochemical level by targeting the bacterial enzyme InhA . The primary role of InhA is to facilitate the production of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting InhA, this compound effectively halts the synthesis of mycolic acids, thereby compromising the cell wall structure and leading to bacterial cell death .
Cellular Effects
This compound disrupts the cell wall synthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Molecular Mechanism
This compound inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Temporal Effects in Laboratory Settings
It is known that this compound is typically administered orally in the form of tablets . The onset time of this compound can vary, but generally, patients may start to see improvements in symptoms within a few weeks of starting treatment .
Dosage Effects in Animal Models
It is known that this compound is typically administered orally in the form of tablets . The specific dosage and duration of treatment depend on several factors, including the patient’s weight, the severity of the disease, and whether this compound is being used as a part of combination therapy .
Transport and Distribution
It is known that this compound is typically administered orally in the form of tablets .
Subcellular Localization
It is known that this compound operates on a biochemical level by targeting the bacterial enzyme InhA . The primary role of InhA is to facilitate the production of mycolic acids, essential components of the mycobacterial cell wall .
Vorbereitungsmethoden
Pasiniazid wird durch Co-Kristallisation äquimolarer Mengen von Isoniazid und 4-Aminosalicylsäure, die in heißem Alkohol gelöst sind, synthetisiert. Dieses Verfahren gewährleistet die Bildung einer stabilen Verbindung, die die therapeutischen Wirkungen beider Komponenten kombiniert . Industrielle Produktionsverfahren beinhalten die sorgfältige Kontrolle der Reaktionsbedingungen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Pasiniazid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren, wodurch ihre chemischen Eigenschaften verändert werden.
Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird, was möglicherweise zu neuen Derivaten mit unterschiedlichen therapeutischen Eigenschaften führt.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Pasiniazid ist aufgrund seiner Kombination aus Isoniazid und 4-Aminosalicylsäure einzigartig, die einen synergistischen Effekt bei der Behandlung von Tuberkulose bietet. Zu ähnlichen Verbindungen gehören:
Isoniazid: Ein bakterizides Mittel, das allein oder in Kombination mit anderen Medikamenten zur Behandlung von Tuberkulose eingesetzt wird.
4-Aminosalicylsäure: Ein Anti-Tuberkulose-Medikament, das die Folsäure-Synthese und die Mykobactin-Synthese hemmt.
Rifampicin: Ein weiteres Anti-Tuberkulose-Medikament, das die bakterielle RNA-Synthese hemmt.
Ethambutol: Ein Medikament, das die Synthese der bakteriellen Zellwand hemmt.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die Wirkungen von Isoniazid und 4-Aminosalicylsäure zu kombinieren und so einen umfassenderen Ansatz zur Behandlung von Tuberkulose zu ermöglichen .
Biologische Aktivität
Pasiniazid is a novel compound derived from the combination of isoniazid (INH) and para-aminosalicylic acid (PAS). Its development aims to enhance the treatment of multidrug-resistant tuberculosis (MDR-TB) by addressing the limitations associated with traditional therapies. This article reviews the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis, resistance patterns, and potential therapeutic applications.
This compound is structured to delay the acetylation of isoniazid, which enhances its bactericidal effect. This modification allows this compound to maintain activity against certain strains of M. tuberculosis that have developed resistance to INH and PAS. The compound's mechanism involves binding to the N site in the INH molecular structure, which is crucial for its activity against tuberculosis bacteria.
In Vitro Studies
Recent studies have demonstrated that this compound retains significant efficacy against INH-resistant strains of M. tuberculosis. A study involving 109 INH-resistant isolates revealed that 19.3% exhibited resistance to this compound, while 11.9% showed resistance to PAS . Notably, among isolates resistant to PAS, a majority remained susceptible to this compound, indicating its potential as a therapeutic alternative.
Table 1: Resistance Patterns of this compound
Resistance Type | Number of Isolates | Resistant (%) | Susceptible (%) |
---|---|---|---|
INH-R / PAS-S | 87 | 26.4 | 73.6 |
INH-S / PAS-R | 3 | 0 | 100 |
INH-R / PAS-R | 50 | 92 | 8 |
INH-S / PAS-S | 54 | 1.9 | 98.1 |
MDR-TB | 52 | 46.2 | 53.8 |
This table summarizes the susceptibility rates of this compound against various resistance profiles in clinical isolates.
Clinical Applications and Case Studies
This compound has been incorporated into treatment regimens for patients with MDR-TB, particularly those with low resistance to INH. A multicenter prospective study in eastern China evaluated the efficacy and safety of a regimen including this compound alongside other agents such as Amikacin and Fluoroquinolones. The results indicated a significant sputum negative conversion rate at various time points during treatment, highlighting its effectiveness .
Table 2: Treatment Outcomes with this compound
Time Point (Months) | Newly Treated (n=36) | Retreated (n=78) | p-value |
---|---|---|---|
Sputum Negative Conversion Rate at Month 2 (%) | 41.67 | 23.08 | <0.01 |
Sputum Negative Conversion Rate at Month 3 (%) | 91.67 | 69.23 | <0.01 |
Sputum Negative Conversion Rate at Month 6 (%) | 94.44 | 70.51 | <0.01 |
The study demonstrated that newly treated patients had a significantly higher rate of sputum conversion compared to retreated patients, suggesting that this compound may be more effective in treatment-naïve individuals.
Resistance Mechanisms
Despite its efficacy, some strains exhibit resistance to this compound, primarily due to mutations in critical genes such as katG and inhA promoter regions . Understanding these resistance mechanisms is vital for optimizing treatment strategies and improving patient outcomes.
Eigenschaften
IUPAC Name |
4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHTRVPGYGVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174700 | |
Record name | Pasiniazid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2066-89-9 | |
Record name | Pasiniazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2066-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pasiniazid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pasiniazid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pasiniazid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pasiniazid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PASINIAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J17CN0MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.